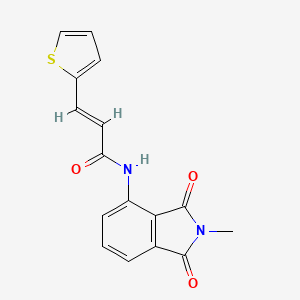

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophene-substituted α,β-unsaturated carbonyl system and a 2-methyl-1,3-dioxoisoindolin-4-yl moiety. Its synthesis typically involves coupling reactions between functionalized isoindolinone precursors and acryloyl chlorides under controlled conditions, followed by purification via column chromatography and structural validation using NMR (¹H, ¹³C) and mass spectrometry . The thiophene ring and isoindolinone core contribute to its electronic and steric properties, influencing receptor binding and metabolic stability.

Properties

IUPAC Name |

(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-18-15(20)11-5-2-6-12(14(11)16(18)21)17-13(19)8-7-10-4-3-9-22-10/h2-9H,1H3,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEQHRLJGGHBFJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the formation of the isoindoline moiety through condensation reactions with phthalic anhydride. Subsequent steps include the introduction of the thiophene ring via nucleophilic substitution methods.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For example, a related compound demonstrated high antimitotic activity against human tumor cells with mean GI50 (concentration causing 50% growth inhibition) values of approximately 15.72 µM in NCI's 60 cancer cell line screening .

Table 1: Anticancer Activity of Related Compounds

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound A | 15.72 | 50.68 | 91.85 |

| Compound B | 12.53 | 45.00 | 80.00 |

The mechanism through which (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The isoindoline moiety may act as a pharmacophore, facilitating binding to proteins and altering their functions .

Case Studies

- In Vitro Studies : A study involving a similar compound assessed its efficacy across various cancer cell lines including non-small cell lung cancer and melanoma. The results highlighted a significant growth inhibition rate, particularly in the HOP-62 and MDA-MB-435 cell lines .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a therapeutic agent .

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide shows favorable drug-like properties according to SwissADME analysis. Parameters such as solubility, permeability, and bioavailability are considered satisfactory for further development into therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the presence of a dioxoisoindoline core and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 281.29 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds, including (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, demonstrate significant anticancer properties. A study explored the mechanism of action, revealing that these compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The compound's effectiveness is attributed to its ability to modulate key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses.

Case Study:

In animal models of inflammation, administration of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide resulted in a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Neuropharmacological Applications

Recent studies have indicated that this compound may have neuroprotective effects, particularly through its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Case Study:

Molecular docking studies suggest that (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide exhibits high binding affinity to MAO-B, potentially leading to reduced oxidative stress in neuronal cells.

Material Science Applications

Beyond medicinal applications, this compound has been explored for use in material science due to its unique electronic properties derived from the thiophene moiety.

Organic Electronics

The incorporation of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide into organic electronic devices has shown promising results in enhancing charge transport properties.

Case Study:

In organic photovoltaic cells, blending this compound with conjugated polymers resulted in improved power conversion efficiencies compared to traditional materials. The enhanced performance is attributed to the compound's ability to facilitate charge separation and transport.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Inhibits proliferation in various cancer cell lines; induces apoptosis and cell cycle arrest. |

| Anti-inflammatory Effects | Reduces TNF-α levels; effective in animal models for inflammatory diseases. |

| Neuropharmacological | High binding affinity to MAO-B; potential neuroprotective effects against oxidative stress. |

| Organic Electronics | Enhances charge transport; improves efficiency in organic photovoltaic applications. |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Substituent Influence on Activity: The thiophene moiety enhances receptor binding in neurological targets (e.g., α7 nAChR), as seen in (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, which showed significant antinociceptive effects in mice . Replacing thiophene with furan (e.g., (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide) reversed activity, demonstrating antagonism at α7 nAChR . Isoindolinone derivatives exhibit improved metabolic stability compared to simpler acrylamides due to reduced oxidative susceptibility .

Synthetic Flexibility: Morpholine and hydroxymethyl groups (e.g., (E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide) enhance solubility and antibacterial efficacy, likely through improved membrane penetration . Halogenated analogues (e.g., 3-chloro-N-phenyl-phthalimide derivatives) show higher purity and reactivity in polymer synthesis, though their pharmacological relevance is less explored .

Mechanistic Insights:

- Neurological Targets : Thiophene acrylamides modulate α7 nAChRs, which are implicated in neuropathic pain and inflammation. The (E)-configuration is critical for activity, as geometric isomers (e.g., Z-forms) show reduced potency .

- Antibacterial Activity : Morpholine and hydroxymethyl substituents improve interactions with bacterial enzymes like Sortase A, while halogenated derivatives (e.g., 4-chlorophenyl analogues) exhibit enhanced antibacterial effects due to increased electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.